

# Torcetrapib Ethanolate: A Comprehensive Technical Overview of its Chemical Properties and Solubility

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## Compound of Interest

Compound Name: *Torcetrapib ethanolate*

Cat. No.: *B15191798*

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This technical guide provides an in-depth analysis of the chemical properties and solubility of **torcetrapib ethanolate**, a compound that has been of significant interest in the field of cardiovascular drug development. The following sections detail its physicochemical characteristics, solubility profile, the experimental methodologies used to determine these properties, and its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

## Chemical Properties of Torcetrapib Ethanolate

**Torcetrapib ethanolate** is the ethanol solvate of torcetrapib. The presence of ethanol in the crystal structure can influence its physical properties. Below is a summary of its key chemical and physical properties.

Property	Value	Source
IUPAC Name	ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate	[1]
Molecular Formula	C28H31F9N2O5	[1]
Molecular Weight	646.5 g/mol	[1]
CAS Number	343798-00-5	[1]
Parent Compound	Torcetrapib (CAS: 262352-17-0)	[2][3][4]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	14	[1]
UV/Vis. ( $\lambda_{\text{max}}$ )	251 nm	[2]

Note: Some properties listed are for the parent compound, torcetrapib, which is the active moiety.

## Solubility Profile

Torcetrapib is characterized by its low aqueous solubility, a common challenge for the oral delivery of many small molecule drugs.[5] Its solubility is significantly better in organic solvents.

Solvent	Solubility
Ethanol	~2 mg/mL
DMSO	≥ 100 mg/mL (Torcetrapib)
Dimethylformamide (DMF)	~0.5 mg/mL

The solubility data is for torcetrapib. A stock solution can be prepared by dissolving torcetrapib in an organic solvent of choice, which should be purged with an inert gas.[2]

## Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the chemical properties and solubility of a compound like **torcetrapib ethanolate**.

### 1. Determination of Physicochemical Properties:

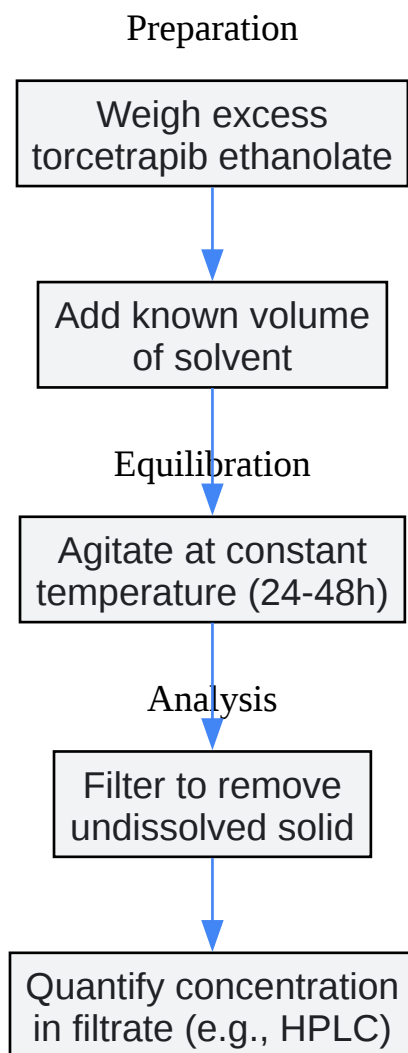
- **Melting Point:** Determined using a standard melting point apparatus where a small sample is heated at a controlled rate. The temperature range over which the solid melts is recorded.
- **Molecular Weight:** Typically confirmed using mass spectrometry (MS), which measures the mass-to-charge ratio of ions.
- **UV/Vis Spectroscopy:** To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ), a solution of the compound in a suitable solvent (e.g., ethanol) is prepared and its absorbance is measured across a range of wavelengths using a UV-Vis spectrophotometer.[2]

### 2. Solubility Determination:

A common method for determining the solubility of a pharmaceutical compound is the shake-flask method.

- **Procedure:**
  - An excess amount of **torcetrapib ethanolate** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed container.
  - The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The suspension is then filtered to remove the undissolved solid.
  - The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a generalized workflow for solubility determination.



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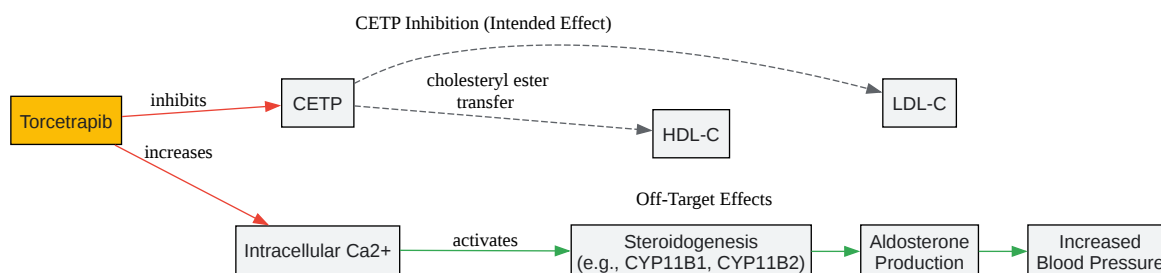
Workflow for Solubility Determination.

## Mechanism of Action and Signaling Pathways

Torcetrapib was developed as an inhibitor of the cholesteryl ester transfer protein (CETP).[3][6][7] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][7] By inhibiting CETP, torcetrapib was intended to increase HDL cholesterol ("good cholesterol") and decrease LDL cholesterol ("bad cholesterol").[6][7]

However, clinical trials were halted due to an increase in adverse cardiovascular events and mortality.[8][9] Subsequent research suggested that torcetrapib has off-target effects, including an increase in blood pressure and the production of aldosterone and cortisol.[9] This effect is thought to be mediated by an increase in intracellular calcium, independent of its CETP inhibition.[6]

The following diagram illustrates the intended mechanism of action of torcetrapib and its off-target effects.



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### Mechanism of Action of Torcetrapib.

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